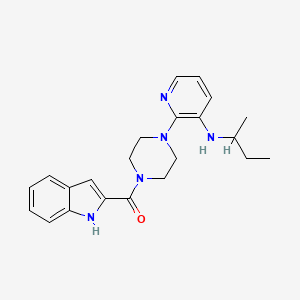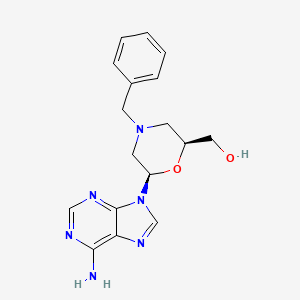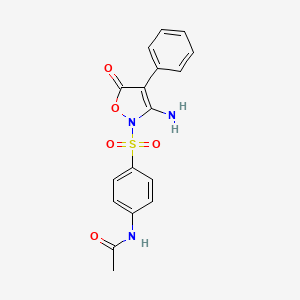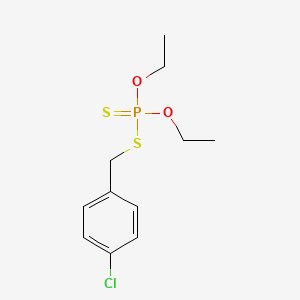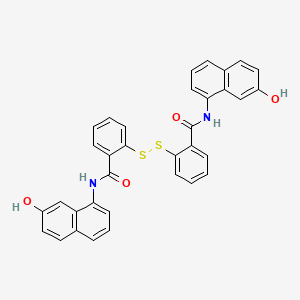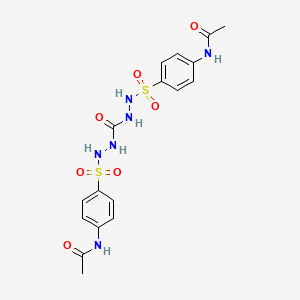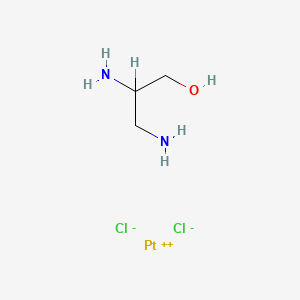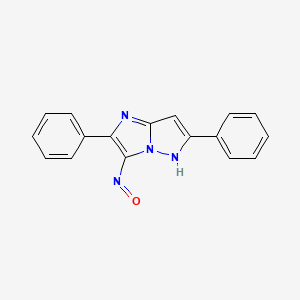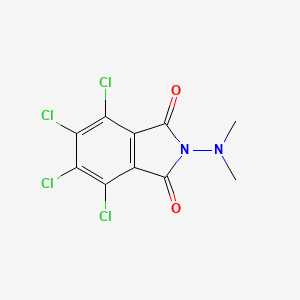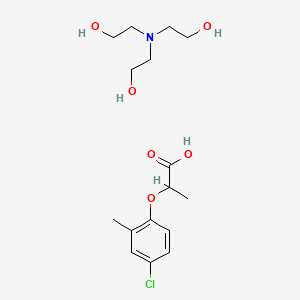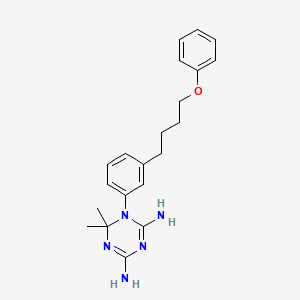
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- is a complex organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science .
準備方法
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Industrial production methods often utilize cyanuric chloride as a starting material, which undergoes sequential nucleophilic substitution reactions with various amines and other nucleophiles . The reaction conditions usually involve refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane .
化学反応の分析
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms in cyanuric chloride are replaced by nucleophiles like amines. Common reagents used in these reactions include cyanuric chloride, primary amines, and solvents like dichloromethane. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- has several scientific research applications:
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, some triazine derivatives act as inhibitors of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making these compounds effective in cancer treatment .
類似化合物との比較
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- can be compared with other similar compounds such as:
Benzoguanamine: Known for its use in melamine resins.
Propazine: A herbicide used in agriculture.
Hexamethylmelamine: Used clinically for its antitumor properties. The uniqueness of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- lies in its specific structure and the presence of the phenoxybutyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
24892-87-3 |
|---|---|
分子式 |
C21H27N5O |
分子量 |
365.5 g/mol |
IUPAC名 |
6,6-dimethyl-1-[3-(4-phenoxybutyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H27N5O/c1-21(2)25-19(22)24-20(23)26(21)17-11-8-10-16(15-17)9-6-7-14-27-18-12-4-3-5-13-18/h3-5,8,10-13,15H,6-7,9,14H2,1-2H3,(H4,22,23,24,25) |
InChIキー |
IHIHTZZDMBOPNY-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)CCCCOC3=CC=CC=C3)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



